2-Cyano-3-morpholinoacrylamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-morpholin-4-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCXVWITGBXLG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C(\C#N)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25229-97-4 | |
| Record name | 2-cyano-3-morpholinoacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyano-3-morpholinoacrylamide: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Covalent Modifier
2-Cyano-3-morpholinoacrylamide is a small molecule that has garnered significant interest within the scientific community, particularly in the fields of chemical biology and drug discovery. Its unique chemical architecture, featuring an electron-deficient α,β-unsaturated system, positions it as a potent covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the fundamental properties, mechanism of action, and practical applications of this compound, offering valuable insights for researchers and drug development professionals.
At its core, this compound belongs to the class of 2-cyano-3-acrylamide derivatives. These compounds are recognized for their ability to engage in Michael addition reactions with nucleophilic residues on proteins, most notably the thiol group of cysteine. This capacity for covalent bond formation can lead to irreversible or reversible inhibition of enzyme activity, making them valuable tools for probing protein function and for the development of targeted therapeutics. The morpholine moiety, a common heterocycle in medicinal chemistry, can influence the compound's physicochemical properties, such as solubility and metabolic stability, and may also contribute to its target-binding affinity.[1]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in biological systems and inform decisions regarding formulation, delivery, and experimental design.
| Property | Value | Reference |
| CAS Number | 25229-97-4 | [2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 173-175 °C | |
| Density | 1.342 g/cm³ | [5] |
| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and DMF. | |
| SMILES | O=C(N)C(=CN1CCOCC1)C#N | [2] |
| InChI | InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12) | [2] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound, in this case, 2-cyanoacetamide, with an appropriate electrophile. A plausible synthetic route involves the reaction of 2-cyanoacetamide with a morpholine-containing vinyl ether or a similar reactive species.[6]
A general procedure for the synthesis of related 2-cyano-3-(substituted)acrylamide derivatives involves the condensation of an aldehyde with 2-cyanoacetamide in the presence of a basic catalyst, such as piperidine or an inorganic base, in a suitable solvent like ethanol.[4][7]
Exemplary Synthetic Protocol (based on analogous reactions):
Reaction:
A conceptual schematic of the Knoevenagel condensation for the synthesis of this compound.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of morpholine-4-carbaldehyde and 2-cyanoacetamide in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine, to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action: A Covalent Dance with Cellular Targets
The primary mechanism of action of this compound and its analogs revolves around their ability to act as covalent inhibitors.[8] The electrophilic nature of the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by amino acid residues on target proteins, particularly the highly nucleophilic thiol group of cysteine.[9] This interaction can be either reversible or irreversible, depending on the specific electronic properties of the acrylamide and the local environment of the target cysteine.
Targeting the Ubiquitin-Proteasome System: The Role of Deubiquitinase Inhibition
A significant body of evidence points towards the ubiquitin-proteasome system as a key target for 2-cyano-3-acrylamide derivatives.[10] Specifically, these compounds have been shown to inhibit deubiquitinases (DUBs), a family of enzymes responsible for removing ubiquitin from proteins, thereby regulating a vast array of cellular processes.[10][11]
The inhibition of DUBs by this compound and its analogs can have profound downstream effects on cellular signaling pathways. By preventing the removal of ubiquitin from target proteins, these inhibitors can lead to the accumulation of polyubiquitinated proteins, which can, in turn, alter protein stability, localization, and activity. This modulation of the ubiquitin landscape can impact critical cellular functions, including inflammatory responses and cell survival.[10][11]
A study investigating a library of 2-cyano-3-acrylamide small molecules identified a compound, designated C6, with potent anti-infective activity against intracellular pathogens.[11] This activity was attributed to the compound's ability to inhibit DUBs in both human and murine cells, highlighting the therapeutic potential of this chemical scaffold.[10][11]
Mechanism of DUB inhibition by this compound.
Modulation of Key Signaling Pathways
The inhibition of DUBs and other potential targets by 2-cyano-3-acrylamide derivatives can lead to the modulation of critical intracellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are central regulators of inflammation, cell proliferation, and survival.
-
NF-κB Signaling: The NF-κB pathway is a key regulator of the inflammatory response.[12] Its activation is tightly controlled by ubiquitination. By inhibiting DUBs that regulate NF-κB signaling components, 2-cyano-3-acrylamide derivatives can suppress the activation of this pathway, leading to anti-inflammatory effects.[11]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses.[13] Dysregulation of this pathway is a hallmark of many diseases, including cancer.[14] Some 2-cyanoacrylamide derivatives have been shown to inhibit kinases within the MAPK cascade, such as TAK1, thereby interfering with downstream signaling events.[15][16]
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a starting point for researchers wishing to investigate the biological activities of this compound.
In-Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific DUBs and substrates.
Objective: To determine the inhibitory activity of this compound against a specific deubiquitinase.
Materials:
-
Purified recombinant DUB enzyme
-
Fluorogenic or colorimetric DUB substrate (e.g., ubiquitin-AMC, di-ubiquitin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the DUB enzyme and the diluted inhibitor solutions. Include a control with DMSO only. Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for covalent modification.
-
Substrate Addition: Initiate the reaction by adding the DUB substrate to each well.
-
Signal Detection: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
Workflow for an in-vitro DUB inhibition assay.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-cyano-3-acrylamide derivatives is highly dependent on their chemical structure. The morpholine ring in this compound is considered a "privileged structure" in medicinal chemistry, often contributing to improved pharmacokinetic properties and target engagement.[1][2] Studies on related morpholine-containing compounds have shown that this moiety can enhance potency and provide desirable drug-like characteristics.[1][17]
The core 2-cyanoacrylamide "warhead" is crucial for the covalent interaction with target proteins.[8] Modifications to the substituent at the 3-position can significantly impact the compound's reactivity, selectivity, and overall biological profile. For instance, in a study of 2-cyano-3-acrylamide DUB inhibitors, variations in the substituent at this position led to differences in anti-infective efficacy and toxicity.[11]
Applications and Future Directions
The unique properties of this compound and its analogs make them valuable tools and potential therapeutic leads in several areas:
-
Chemical Probes: These compounds can be used as chemical probes to identify and validate novel drug targets, particularly within the DUB family and other enzyme classes with reactive cysteine residues.
-
Drug Discovery: The 2-cyano-3-acrylamide scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including infectious diseases, inflammatory disorders, and cancer.[11][15]
-
Basic Research: As selective inhibitors, these molecules can be used to dissect the roles of specific enzymes and signaling pathways in various biological processes.
Future research in this area will likely focus on several key aspects:
-
Target Identification and Selectivity Profiling: A comprehensive understanding of the full range of cellular targets for this compound and its analogs is crucial for their development as selective therapeutic agents.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will be needed to optimize the drug-like properties of this compound class, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidation of Downstream Signaling Effects: Detailed studies are required to fully understand the complex cellular consequences of inhibiting the targets of these compounds, which will provide a more complete picture of their therapeutic potential and potential side effects.
Conclusion
This compound is a fascinating and versatile molecule with significant potential in both basic research and drug discovery. Its ability to act as a covalent inhibitor, particularly of deubiquitinases, opens up new avenues for therapeutic intervention in a variety of diseases. This in-depth technical guide has provided a comprehensive overview of its basic properties, synthesis, mechanism of action, and experimental applications. As our understanding of the intricate roles of its cellular targets continues to grow, so too will the potential for harnessing the power of this promising chemical entity.
References
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Raudales, R., Forrest, J. C., & O'Riordan, M. X. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6646–6656. [Link]
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Bavetsias, V., & Crumpler, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2135-2178. [Link]
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Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1856-1866. [Link]
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Kamel, B. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1398. [Link]
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Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ResearchGate. [Link]
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van der Werf, I. M., et al. (2019). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Anti-proliferative Activity in Cancer Cells. bioRxiv. [Link]
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An In-Depth Technical Guide to 2-Cyano-3-morpholinoacrylamide: A Versatile Intermediate and Potential Bioactive Scaffold
Abstract
This technical guide provides a comprehensive chemical and biological profile of 2-Cyano-3-morpholinoacrylamide (CAS No. 25229-97-4), a versatile organic compound with significant applications in both pharmaceutical synthesis and biomedical research. Initially recognized as a key intermediate in the manufacturing of the gout therapeutic, Allopurinol, recent investigations into the broader class of 2-cyano-3-acrylamide derivatives have unveiled their potential as potent modulators of cellular signaling pathways, particularly as inhibitors of deubiquitinating enzymes (DUBs). This document will detail the compound's physicochemical properties, provide a robust synthesis protocol, explore its established role in drug manufacturing, and delve into its emerging biological activities. Furthermore, this guide will present detailed experimental protocols for the characterization of its potential enzymatic and cellular effects, offering a valuable resource for researchers, chemists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
This compound is a light yellow crystalline powder.[1] Its molecular structure, featuring a reactive acrylamide moiety, a cyano group, and a morpholine ring, underpins its utility as both a synthetic building block and a potential bioactive agent. The electron-withdrawing nature of the cyano and acrylamide groups makes the β-carbon of the double bond susceptible to nucleophilic attack, a key feature in its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25229-97-4 | [2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| IUPAC Name | 2-cyano-3-morpholin-4-ylprop-2-enamide | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 173-177 °C | [1] |
| Boiling Point | 396.1 °C at 760 mmHg | [1] |
| Density | 1.342 g/cm³ | [1] |
| Solubility | Soluble in polar organic solvents. | |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Phrases | S26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection) | [1] |
Synthesis and Manufacturing
The primary application of this compound is as a crucial intermediate in the synthesis of Allopurinol, a xanthine oxidase inhibitor.[3][4] The synthesis of this compound is a well-established process, typically achieved through a one-pot reaction.[4]
Synthesis Protocol: Laboratory Scale
This protocol is adapted from established patent literature and is suitable for laboratory-scale synthesis.[5][6]
Materials:
-
Cyanoacetamide
-
Triethylorthoformate
-
Morpholine
-
Acetonitrile (solvent)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (63 g), triethylorthoformate (134 g), morpholine (82.5 g), and acetonitrile (37.5 ml).[5][6]
-
Heat the stirred mixture to reflux. The initial reflux temperature will be approximately 117 °C and will gradually decrease to around 82 °C as the reaction proceeds.[5]
-
After the reflux period, cool the reaction mixture to 30 °C. A heavy crystalline precipitate will form.[5][6]
-
Collect the precipitate by vacuum filtration and wash the crystalline solid with two 75 ml portions of ethanol.[5][6]
-
Dry the product in vacuo at 30 °C to yield this compound.[5][6]
Expected Yield: Approximately 82% (111 g).[5][6] Expected Melting Point: 173-175 °C.[5][6]
Industrial Scale Synthesis Workflow
The industrial synthesis follows a similar principle but is optimized for large-scale production, often with automated controls for temperature and reagent addition.
Role in Allopurinol Synthesis
This compound serves as a pivotal precursor in a multi-step synthesis of Allopurinol.[3][4] The process involves the cyclization of the acrylamide derivative with hydrazine to form a pyrazole intermediate, which is then converted to Allopurinol.[3][4]
Allopurinol Synthesis Protocol Overview
-
Formation of 3-Aminopyrazole-4-carboxamide: this compound is reacted with hydrazine hydrate in water. The mixture is heated, and upon completion, the pH is adjusted with sulfuric acid to precipitate the pyrazole intermediate as its hemisulphate salt.[3]
-
Cyclization to Allopurinol: The isolated 3-aminopyrazole-4-carboxamide hemisulphate is then heated in formamide to induce cyclization and form 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol).[3]
Emerging Biological Activity: Deubiquitinase (DUB) Inhibition
Beyond its role in synthesis, the 2-cyano-3-acrylamide chemical scaffold has garnered significant interest for its biological activity. Research has demonstrated that compounds with this moiety can act as inhibitors of deubiquitinating enzymes (DUBs).[7][8] DUBs are a large family of proteases that cleave ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, cell signaling, and immune responses.[7][8]
Mechanism of Action
The proposed mechanism of DUB inhibition by 2-cyano-3-acrylamide compounds involves the Michael addition of a catalytic cysteine residue in the DUB active site to the electron-deficient β-carbon of the acrylamide. This forms a covalent bond, leading to the inactivation of the enzyme. The reversibility of this bond can be tuned by modifying the substituents on the acrylamide.[9]
Potential Therapeutic Applications
The inhibition of specific DUBs is a promising strategy for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[7][8] The 2-cyano-3-acrylamide scaffold has been explored for its anti-infective properties, with derivatives showing efficacy against intracellular pathogens like Listeria monocytogenes and murine norovirus in macrophage models.[7][8] This anti-infective activity is thought to be mediated by the modulation of host immune responses through DUB inhibition.[7][8]
Experimental Protocols for Biological Characterization
For researchers investigating the biological effects of this compound or its derivatives, the following experimental protocols provide a starting point for characterizing its activity.
In Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol describes a high-throughput screening method to identify and characterize DUB inhibitors.[10]
Materials:
-
Purified recombinant DUB enzyme (e.g., USP14)
-
Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black microplates
-
Plate reader with fluorescence detection (Ex/Em: 355/460 nm)
-
This compound stock solution in DMSO
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the DUB enzyme to each well.
-
Add the serially diluted compound to the wells and pre-incubate for 30-45 minutes at room temperature.[10]
-
Initiate the reaction by adding Ub-AMC to each well to a final concentration of 0.8 µM.[10]
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-45 minutes using a plate reader.[10]
-
Calculate the rate of Ub-AMC hydrolysis and determine the IC₅₀ value for the compound.
Cellular Viability Assay
It is crucial to assess the cytotoxicity of the compound to distinguish between specific biological effects and general toxicity.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
WST-1 or MTT reagent
-
96-well cell culture plates
-
This compound stock solution in DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24 or 48 hours) at 37 °C in a CO₂ incubator.
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Anti-Infective Activity Assay (Intracellular Pathogen Model)
This protocol outlines a general method to assess the compound's ability to inhibit the replication of an intracellular pathogen.[11]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Intracellular pathogen (e.g., Listeria monocytogenes or murine norovirus)
-
Complete cell culture medium
-
Gentamicin (for bacterial assays)
-
Lysis buffer
-
Appropriate reagents for pathogen quantification (e.g., agar plates for CFU counting or TCID₅₀ assay for viruses)
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or a vehicle control for 30 minutes.[11]
-
Infect the cells with the pathogen at a specific multiplicity of infection (MOI) for a defined period (e.g., 30 minutes).[11]
-
For bacterial infections, wash the cells and add a medium containing gentamicin to kill extracellular bacteria. For viral infections, wash the cells to remove the inoculum.
-
Incubate the infected cells for a period that allows for pathogen replication (e.g., 8 hours).
-
Lyse the cells to release the intracellular pathogens.
-
Quantify the number of viable pathogens using an appropriate method (e.g., plating serial dilutions of the lysate on agar for CFU counting).
-
Compare the pathogen load in compound-treated cells to the vehicle control.
Conclusion and Future Directions
This compound is a compound of significant interest due to its dual role as a key synthetic intermediate and a potential lead structure for the development of novel therapeutics. Its established use in the synthesis of Allopurinol highlights its importance in the pharmaceutical industry. The emerging understanding of the 2-cyano-3-acrylamide scaffold as a potent inhibitor of deubiquitinating enzymes opens up exciting avenues for research in oncology, immunology, and infectious diseases.
Future research should focus on identifying the specific DUBs targeted by this compound and elucidating the downstream cellular consequences of their inhibition. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of more potent and selective DUB inhibitors with improved pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule.
References
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Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 4(4), 269-282. [Link]
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Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6647-6657. [Link]
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PubChem. (n.d.). 2-Cyano-3-(4-morpholinyl)-2-propenamide. National Center for Biotechnology Information. Retrieved from [Link]
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Lee, B. H., & Finley, D. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current protocols in chemical biology, 4(4), 269–282. [Link]
-
Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6647-6657. [Link]
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Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6647–6657. [Link]
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Deubiquitinating (DUB) assay protocol. (n.d.). Retrieved from [Link]
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Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). United States Patent No. 3,682,957. [Link]
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Chan, G. N., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Communications, 14(1), 1-15. [Link]
-
AMSBIO. (n.d.). Deubiquitinating (DUBs) Activity Assay Kits. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]
-
Chowdhury, M. R., et al. (2023). Targeting deubiquitinating enzymes (DUBs) and ubiquitin pathway modulators to enhance host defense against bacterial infections. Frontiers in Immunology, 14, 1243033. [Link]
-
UbiQ protocol P003 _ DUB bioluminescence assay. (2012). [Link]
-
Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). United States Patent No. 3,682,957. [Link]
-
Kim, D., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1851. [Link]
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Di Giacomo, S. L., et al. (2019). Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]
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A Technical Guide to the Solubility and Stability of 2-Cyano-3-morpholinoacrylamide
Executive Summary
2-Cyano-3-morpholinoacrylamide (CAS No. 25229-97-4) is a substituted acrylamide notable as a key intermediate in the synthesis of therapeutic agents such as Allopurinol.[1] The successful application of this compound in synthetic chemistry and its potential consideration in drug development pipelines necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and chemical stability of this compound. We synthesize predictive data based on its chemical structure with field-proven, standardized methodologies for empirical characterization. This document details step-by-step protocols for determining kinetic and thermodynamic solubility, conducting forced degradation studies in accordance with ICH guidelines, and establishing a long-term stability profile. The insights and methodologies presented herein are designed to equip researchers, chemists, and drug development professionals with the critical knowledge required for the effective handling, formulation, and application of this compound.
Physicochemical Profile and Structural Analysis
The behavior of this compound in various environments is dictated by its unique molecular structure, which combines features that influence both solubility and reactivity.
Structural Features:
-
Morpholine Ring: This saturated heterocycle is a well-known pharmacophore used to enhance metabolic stability and, critically, to improve aqueous solubility and overall pharmacokinetic profiles.[2][3][4]
-
Acrylamide Core: The electron-withdrawing cyano and amide groups activate the carbon-carbon double bond, making it susceptible to nucleophilic attack (Michael addition). The amide group itself can undergo hydrolysis under certain pH conditions.[5]
-
Cyano Group (-C≡N): This group contributes to the molecule's polarity and is also susceptible to hydrolysis, typically under more vigorous conditions than the amide.
-
Primary Amide (-CONH2): Acts as both a hydrogen bond donor and acceptor, contributing to potential aqueous solubility.[6]
These features suggest a compound that is likely water-soluble but possesses specific chemical liabilities that must be characterized. A summary of its known and predicted properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 25229-97-4 | [6] |
| Molecular Formula | C₈H₁₁N₃O₂ | [6][7] |
| Molecular Weight | 181.19 g/mol | [6][7] |
| Appearance | White to colorless white crystal solid (at room temp) | [8] |
| Melting Point | 173-177 °C | [9][10] |
| Predicted pKa | 12.73 ± 0.50 | [10] |
| Predicted XLogP3-AA | -0.9 | [6] |
| Topological Polar Surface Area | 79.4 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 |[6] |
The negative XLogP3 value strongly indicates that the compound is hydrophilic and should exhibit favorable aqueous solubility.[6]
Aqueous Solubility Assessment
Determining the aqueous solubility is a cornerstone of preclinical development, influencing everything from reaction quenching to bioavailability. We present a two-tiered approach, beginning with a rapid kinetic screen followed by the gold-standard thermodynamic equilibrium measurement.
Experimental Workflow for Solubility Determination
The following workflow provides a logical progression for characterizing the solubility of a novel compound.
Caption: Predicted degradation pathways for the target compound.
Protocol 3: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products and developing stability-indicating analytical methods. [11]The protocols below are based on the ICH Q1A(R2) guideline. [12] Causality & Self-Validation: This protocol is a self-validating system. By intentionally stressing the molecule under various conditions, we can confirm that our chosen analytical method (e.g., HPLC-UV) is capable of separating the intact parent compound from any new peaks that arise (degradants), thus proving its "stability-indicating" nature.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the sample solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 72 hours. Also, heat the solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points & Quenching: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the parent compound.
Protocol 4: Long-Term Stability Study (ICH Conditions)
This protocol establishes the re-test period or shelf life under standard storage conditions. [13] Methodology:
-
Sample Packaging: Store an adequate amount of solid this compound in containers that simulate the proposed bulk storage containers.
-
Storage Conditions: Place the samples in validated stability chambers set to the following ICH conditions. [12][14] * Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months. [12]4. Analysis: At each time point, test the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.
-
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust analytical method is critical. The method must be able to quantify the parent compound and separate it from all process impurities and potential degradation products.
Typical Starting Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Xbridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Handling and Storage Recommendations
Based on the available safety data and chemical principles, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]This minimizes exposure to atmospheric moisture which could initiate hydrolysis over long periods.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [9]These materials can initiate vigorous and potentially hazardous reactions.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles to prevent skin and eye contact. [7]Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust. [7]
Conclusion
This compound is a hydrophilic compound with predictable aqueous solubility. Its chemical stability is governed by the reactivity of its activated acrylamide core, which is susceptible to hydrolysis and Michael addition. The systematic application of the kinetic, thermodynamic, and stability-indicating protocols detailed in this guide is essential for any research or development program utilizing this compound. This empirical data will de-risk synthetic routes, inform formulation strategies, and ensure the quality and consistency of the material throughout its lifecycle.
References
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This compound | CAS#:25229-97-4. (n.d.). Chemsrc. Retrieved January 24, 2026, from [Link]
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Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1018. Available at: [Link]
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2-Cyano-3-(4-morpholinyl)-2-propenamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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Gafar, A. A., Khayat, M. E., Abdul Rahim, M. B. H., & Shukor, M. Y. (2017). Acrylamide Toxicity and Its Biodegradation. Bioremediation Science and Technology Research, 5(2), 8-12. Available at: [Link]
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S. P., & K. S. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-24. Available at: [Link]
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Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2715-2736. Available at: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved January 24, 2026, from [Link]
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Shukor, Y., et al. (2017). Acrylamide Toxicity and Its Biodegradation. ResearchGate. Available at: [Link]
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Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Wang, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2665. Available at: [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemistrySelect. Available at: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). In-Pharma Technologist. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
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The Ascendant Trajectory of 2-Cyano-3-morpholinoacrylamide Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Frontiers
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a paradigm of efficiency and innovation. The 2-cyano-3-morpholinoacrylamide core and its analogs have emerged as a compelling example of such a scaffold. Initially explored as a reactive moiety for covalent enzyme inhibition, this class of compounds has demonstrated a remarkable polypharmacology, with derivatives showing potent activity as kinase inhibitors, deubiquitinase modulators, and anti-inflammatory agents. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, multifaceted mechanisms of action, and burgeoning therapeutic potential of this compound derivatives. Drawing upon field-proven insights, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.
I. The Chemistry of Innovation: Synthesis of the this compound Core and its Analogs
The synthetic accessibility of the this compound scaffold is a key contributor to its prominence in drug discovery. The most prevalent and versatile method for its construction is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1][2] This approach offers a straightforward and modular route to a diverse library of analogs, allowing for systematic exploration of the structure-activity relationship (SAR).
Core Synthesis via Knoevenagel Condensation: A Step-by-Step Protocol
The following protocol outlines a general and robust procedure for the synthesis of 2-cyano-3-arylacrylamide derivatives, which can be adapted for the synthesis of the morpholino-containing parent compound.
Reaction Scheme:
Sources
The Morpholino Moiety in 2-Cyano-3-morpholinoacrylamide: A Technical Guide to its Biological Significance
This guide provides an in-depth analysis of the morpholino group's critical role in the biological activity of 2-Cyano-3-morpholinoacrylamide. Moving beyond a simple structural component, we will explore the morpholino moiety as a key modulator of physicochemical properties, target engagement, and pharmacokinetic profiles, positioning it as a "privileged structure" in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction to this compound and the Prominence of the Morpholino Group
This compound is a molecule of interest that combines a reactive 2-cyano-acrylamide scaffold with a morpholine ring. While the acrylamide group often serves as a reactive handle for covalent modification of biological targets, the morpholino group is far from a passive substituent. Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is frequently incorporated into drug candidates to enhance their properties.[1][3][4] Its utility spans from improving aqueous solubility and metabolic stability to directly participating in target binding, thereby increasing potency and selectivity.[1][5][6][7]
This guide will deconstruct the molecule to first understand the biological context of the 2-cyano-acrylamide core and then delve into a detailed examination of the multifaceted contributions of the morpholino group.
The 2-Cyano-Acrylamide Core: A Hub of Bioactivity
The 2-cyano-acrylamide scaffold is a recognized pharmacophore with a range of biological activities, notably as an inhibitor of deubiquitinase enzymes (DUBs).[8][9] DUBs are critical regulators of the ubiquitin-proteasome system, a central signaling pathway in eukaryotic cells, making them attractive targets for therapeutic intervention in diseases like cancer and infectious diseases.[8][9]
Compounds featuring this core have demonstrated anti-infective properties against intracellular pathogens by modulating host cellular processes.[8][9] The electrophilic nature of the acrylamide group allows for covalent bond formation with nucleophilic residues, such as cysteine, in the active sites of target enzymes, leading to irreversible inhibition. The cyano group further enhances this reactivity.
The Morpholino Group: A Multifunctional Modulator
The true significance of the morpholino group in this compound lies in its ability to favorably alter the molecule's overall properties. Its contributions can be categorized into three key areas: physicochemical properties, target interactions, and pharmacokinetics.
Impact on Physicochemical Properties
The morpholine ring imparts a unique and advantageous balance of lipophilic and hydrophilic character to a molecule.[6][7] This is crucial for achieving the desired solubility, permeability, and ultimately, bioavailability.
| Property | Contribution of the Morpholino Group | Rationale |
| Aqueous Solubility | Generally increases solubility.[4] | The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated, improving interaction with water. |
| Lipophilicity | Provides a balance; can be tuned by substitution. | While the heterocyclic ring has some lipophilic character, the heteroatoms introduce polarity. |
| pKa | The nitrogen atom is a weak base (pKa of the conjugate acid is ~8.4).[3][6] | This pKa is close to physiological pH, allowing for a significant proportion of the molecule to be in a neutral, membrane-permeable form while still having sufficient solubility.[6][7] |
Role in Target Engagement and Potency
The morpholino group is not merely a solubilizing agent; it actively participates in interactions within the binding sites of biological targets, such as kinases and other enzymes.[1][10]
-
Hydrogen Bonding: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, which can lead to crucial interactions with hydrogen bond donors (e.g., backbone amides) in a protein's active site.[6][7]
-
Improved Potency and Selectivity: In the context of kinase inhibitors, the morpholino group has been shown to enhance both potency and selectivity.[5][11] For instance, in PI3K/mTOR inhibitors, the morpholino-triazine scaffold is a key feature for achieving dual and potent inhibition.[12] The conformationally flexible chair-like structure of the morpholine ring allows it to act as a scaffold, positioning other functional groups for optimal interactions with the target.[6][7]
Caption: The influence of the morpholino group on ADME properties.
Synergistic Effects in this compound
In this compound, the morpholino group likely works in concert with the cyano-acrylamide core to create a molecule with enhanced drug-like properties. While the cyano-acrylamide portion provides the reactive "warhead" for target inhibition, the morpholino group can be viewed as the "guidance system" and "stabilizer". It likely enhances the solubility and cell permeability of the molecule, allowing it to reach its intracellular target more efficiently. Furthermore, its metabolic stability would contribute to a more sustained therapeutic effect. The potential for the morpholino group to form specific, non-covalent interactions with the target protein could also contribute to the overall potency and selectivity of the compound.
Experimental Protocol: Deubiquitinase (DUB) Inhibition Assay
Given the known activity of the 2-cyano-acrylamide scaffold against DUBs, a representative protocol to assess the inhibitory potential of this compound is provided below.
Objective: To determine the IC50 value of this compound against a specific deubiquitinase enzyme (e.g., USP7).
Materials:
-
Recombinant human DUB enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., P22077 for USP7)
-
384-well black assay plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 100 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the DUB enzyme solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Add 10 µL of assay buffer to the no-enzyme control wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for the compound to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the ubiquitin-rhodamine110 substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every minute for 60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a deubiquitinase (DUB) inhibition assay.
Conclusion
The morpholino group in this compound is a quintessential example of a "privileged structure" in medicinal chemistry. Its significance extends far beyond its simple chemical structure. It acts as a critical modulator of the molecule's physicochemical properties, enhancing solubility and providing a favorable pKa. It likely plays a direct role in target engagement through hydrogen bonding and by acting as a rigid scaffold, thereby improving potency and selectivity. Finally, its inherent metabolic stability contributes to a more favorable pharmacokinetic profile. Understanding these multifaceted roles is essential for the rational design and development of novel therapeutics based on the 2-cyano-acrylamide scaffold.
References
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Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]
-
G., K. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Papis, M. et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Publishing. [Link]
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Gene Tools. Functionalizing Morpholino Oligos for Antisense Drug Research and Development. [Link]
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ResearchGate. (2021). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]
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Gene Tools. Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. [Link]
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ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]
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Oxford Academic. (2024). Structural insights into the morpholino nucleic acid/RNA duplex using the new XNA builder Ducque in a molecular modeling pipeline. [Link]
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MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
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Wikipedia. Morpholine. [Link]
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Austin Publishing Group. History and Properties of Morpholino Antisense Oligos. [Link]
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ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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National Center for Biotechnology Information. (2017). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. [Link]
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ResearchGate. (2017). A review on pharmacological profile of Morpholine derivatives. [Link]
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PubChem. 2-Cyano-3-(4-morpholinyl)-2-propenamide. [Link]
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National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
ResearchGate. (2017). (PDF) Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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Methodological & Application
Step-by-step guide to making 2-Cyano-3-morpholinoacrylamide
Application Note & Protocol
A Comprehensive Guide to the Synthesis and Characterization of 2-Cyano-3-morpholinoacrylamide: A Key Intermediate for Pharmaceutical Research
Abstract: This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules, including the gout medication Allopurinol, and is a member of the 2-cyanoacrylamide class of compounds, which are of significant interest in drug development for their potential as covalent inhibitors in anti-inflammatory and anti-infective therapies.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and methods for chemical characterization to ensure the synthesis of a pure, well-characterized final product.
Introduction: The Versatile 2-Cyanoacrylamide Scaffold
The 2-cyanoacrylamide moiety is a prominent structural motif in medicinal chemistry. These compounds are characterized by an electron-deficient double bond, making them effective Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of specific proteins. This mechanism is leveraged in the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.
Derivatives of 2-cyanoacrylamide have been investigated for a range of therapeutic applications, including as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1) for inflammatory diseases and as deubiquitinase (DUB) inhibitors for treating infections and cancer.[2][3][4] Specifically, this compound is a well-established precursor in the synthesis of Allopurinol, a xanthine oxidase inhibitor used to treat hyperuricemia and gout.[1] The purity of this intermediate is paramount, as contaminants can carry through to the final active pharmaceutical ingredient (API), potentially causing adverse effects.[1][5]
This application note provides a reliable and reproducible method for synthesizing this compound via a Knoevenagel condensation reaction, complete with characterization data and safety guidelines.
Compound Profile & Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-cyano-3-morpholin-4-ylprop-2-enamide | [6] |
| Synonyms | 3-Morpholino-2-cyanoacrylamide, (E)-2-cyano-3-morpholinoacrylamide | [6][] |
| CAS Number | 25229-97-4 | [8][9] |
| Molecular Formula | C₈H₁₁N₃O₂ | [6][9] |
| Molecular Weight | 181.19 g/mol | [6][9] |
| Appearance | Light yellow crystalline powder | [8] |
| Melting Point | 173-177 °C | [8][9] |
| Boiling Point | ~396.1 °C at 760 mmHg (estimate) | [9] |
| Solubility | Soluble in Dimethylformamide (DMF), sparingly soluble in hot ethanol. | |
| Topological Polar Surface Area | 79.4 Ų | [6] |
The Knoevenagel Condensation: Reaction and Mechanism
The synthesis of this compound is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound (cyanoacetamide) to a carbonyl equivalent, followed by a dehydration step.[10] In this specific protocol, triethyl orthoformate serves as a formic acid equivalent, reacting first with morpholine to form an enamine intermediate, which then condenses with cyanoacetamide.[1]
Overall Reaction Scheme:
The reaction proceeds under mild conditions and is known for its high selectivity, typically affording the thermodynamically more stable E-isomer.[11][12][13]
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for the Knoevenagel condensation leading to the target compound.
Caption: Proposed mechanism for the Knoevenagel condensation.
Detailed Synthesis Protocol
This protocol is adapted from established procedures and is designed for robust performance on a laboratory scale.[1]
Materials and Equipment
Reagents & Chemicals:
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| Cyanoacetamide | 107-91-5 | C₃H₄N₂O | ≥99% | Sigma-Aldrich |
| Morpholine | 110-91-8 | C₄H₉NO | ≥99% | Sigma-Aldrich |
| Triethyl Orthoformate | 122-51-0 | C₇H₁₆O₃ | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | Absolute | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous | Sigma-Aldrich |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Buchner funnel and filter flask assembly
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer
Experimental Workflow
The following diagram provides a high-level overview of the synthesis and purification workflow.
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 100 mL dropping funnel. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with the orthoformate.
-
Reagent Charging: Under a gentle stream of nitrogen, charge the flask with cyanoacetamide (e.g., 0.1 mol), morpholine (e.g., 0.1 mol), and 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality Note: DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction at an elevated temperature.
-
-
Addition of Orthoformate: Add triethyl orthoformate (e.g., 0.12 mol, a slight excess) to the dropping funnel. Begin stirring the flask contents and add the orthoformate dropwise over a period of 30 minutes. The reaction is often exothermic; maintain the temperature below 40 °C during the addition.
-
Expertise Note: A slow, controlled addition is crucial to manage the initial exotherm and prevent the formation of side products.
-
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes) to observe the consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water or a mixture of water and diethyl ether while stirring vigorously. A precipitate should form.
-
Causality Note: The product is insoluble in water/ether, causing it to precipitate out of the DMF solution.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) and then with cold ethanol or diethyl ether (2 x 30 mL) to remove residual DMF and unreacted starting materials.
-
Drying and Purification: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from hot ethanol. The expected yield is typically high.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Results |
| Appearance | Light yellow crystalline solid |
| Melting Point | 173-177 °C (A sharp melting point range indicates high purity) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.5-7.8 (s, 1H, vinyl CH), ~7.2 (br s, 2H, -CONH₂), ~3.6 (t, 4H, -CH₂-O-CH₂-), ~3.4 (t, 4H, -CH₂-N-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~155 (C-N), ~118 (CN), ~90 (C-CN), ~66 (-CH₂-O-), ~48 (-CH₂-N-) |
| Mass Spec (ESI+) | m/z: 182.09 [M+H]⁺, 204.07 [M+Na]⁺ |
Safety and Handling Precautions
All synthesis steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hazard Overview: this compound is irritating to the eyes, respiratory system, and skin.[9] It may be harmful if inhaled or swallowed.[9][14]
-
Reactant Hazards:
-
Morpholine: Corrosive and flammable.
-
Triethyl Orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
-
Handling: Avoid creating dust.[14] Use a well-ventilated area.[14] Keep away from heat, sparks, and open flames.
-
First Aid:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Applications in Drug Discovery
As a Michael acceptor, this compound and its analogs are valuable tools for probing biological systems and developing targeted therapies. Their ability to form covalent bonds can lead to irreversible or slowly reversible inhibition of target enzymes.
Mechanism of Action: Covalent Inhibition
The diagram below illustrates the general mechanism by which a 2-cyanoacrylamide derivative can act as a covalent inhibitor, targeting a cysteine residue within a protein's active site.
Caption: Covalent modification of a target protein.
This targeted reactivity is being explored in various contexts:
-
Anti-inflammatory Agents: By targeting kinases like TAK1 in inflammatory signaling pathways, these compounds can modulate the production of inflammatory mediators.[15]
-
Anti-infective Therapies: Some studies have shown that 2-cyanoacrylamide derivatives can inhibit deubiquitinase (DUB) enzymes, which are critical for the lifecycle of intracellular pathogens like norovirus and Listeria monocytogenes.[2] By modulating the host's ubiquitin system, these compounds can enhance the cellular response to infection.
The synthesis of this compound provides a foundational starting point for the development of libraries of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for future drug candidates.
References
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The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. (2019, April 18). ACS Publications. Retrieved from [Link]
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Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation | The Journal of Organic Chemistry. (2019, April 18). ACS Publications. Retrieved from [Link]
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Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. (2019, April 18). ACS Publications. Retrieved from [Link]
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Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (2019, May 17). PubMed. Retrieved from [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (n.d.). MDPI. Retrieved from [Link]
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This compound | CAS#:25229-97-4. (n.d.). Chemsrc. Retrieved from [Link]
- US3864341A - 3-Morpholino-2-cyanoacrylamide. (n.d.). Google Patents.
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Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (n.d.). PubMed Central. Retrieved from [Link]
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2-Cyano-3-(4-morpholinyl)-2-propenamide. (n.d.). PubChem. Retrieved from [Link]
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(PDF) Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (n.d.). ResearchGate. Retrieved from [Link]
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(Z)-2-Cyano-N-Formyl-3-Morpholinoacrylamide. (n.d.). PubChem. Retrieved from [Link]
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This compound 25229-97-4 C8H11N3O2. (n.d.). Agnitio Pharma. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-Cyano-3-morpholinoacrylamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Cyano-3-morpholinoacrylamide serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably Allopurinol, a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its precursors. Impurities introduced during the synthesis of this compound, if not adequately removed, can lead to the formation of undesirable side-products, reduce the yield of the final API, and potentially introduce toxic contaminants.[1] Therefore, robust and reproducible purification protocols are paramount for ensuring the quality and consistency of the final drug product.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established chemical principles and are designed to be self-validating systems for achieving high-purity material suitable for further synthetic transformations.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25229-97-4 | [2][3] |
| Molecular Formula | C₈H₁₁N₃O₂ | [4] |
| Molecular Weight | 181.19 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [3] |
| Melting Point | 173-177 °C | [2] |
| Solubility | Soluble in hot water and some organic solvents. | General knowledge |
The primary impurities in crude this compound typically arise from unreacted starting materials (e.g., cyanoacetamide and morpholine), side reactions, and degradation products.[1] These impurities can be colored and may interfere with subsequent reaction steps.[1]
Purification Strategies: A Multi-faceted Approach
Achieving the desired level of purity for this compound often requires a combination of techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity.
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Application Note & Protocol: A Scalable and Efficient Synthesis of 2-Cyano-3-morpholinoacrylamide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Cyano-3-morpholinoacrylamide, a critical intermediate in the pharmaceutical industry. Notably, it serves as a precursor for the synthesis of Allopurinol, a widely used therapeutic agent for the management of gout and hyperuricemia.[1] The protocol herein is designed for robustness and scalability, drawing from established industrial methods to ensure high yield and purity. We will delve into the chemical rationale, a detailed step-by-step protocol, safety considerations, and analytical validation, providing researchers and drug development professionals with a self-validating system for large-scale production.
Introduction and Scientific Rationale
This compound is a valuable building block in organic synthesis. Its primary industrial application is as a key intermediate in the manufacturing of 4-hydroxypyrazolo[3,4-d]pyrimidine, commonly known as Allopurinol.[1] Given that Allopurinol is administered in large daily doses over extended periods, the purity of this intermediate is of paramount importance to minimize potential cumulative toxic effects from impurities.[1] Beyond this, the 2-cyanoacrylamide scaffold is of growing interest in medicinal chemistry for developing novel therapeutic agents, including anti-infective compounds.[2]
The synthesis detailed below is a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[3] The reaction proceeds by combining three components: cyanoacetamide, an orthoformate ester (acting as a one-carbon electrophile), and morpholine.
The core transformation involves:
-
Activation: The orthoformate, typically triethyl orthoformate, reacts with morpholine to form a more reactive intermediate.
-
Nucleophilic Attack: The active methylene group of cyanoacetamide, deprotonated under the reaction conditions, acts as a nucleophile.
-
Condensation and Elimination: A cascade of reactions leads to the formation of the enamine and subsequent elimination of alcohol and morpholine to yield the final, stable acrylamide product.
This one-pot, three-component reaction is highly efficient for scale-up, as it avoids the isolation of potentially unstable intermediates.[4] The choice of a moderately volatile polar solvent like acetonitrile is strategic; it effectively moderates the reaction exotherm and facilitates the crystallization of a high-quality product directly from the reaction mixture.[4][5]
Physicochemical and Safety Data
A thorough understanding of the material's properties and hazards is critical before commencing any scale-up operation.
Material Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₂ | [6][] |
| Molecular Weight | 181.19 g/mol | [6][] |
| Appearance | Light yellow crystalline powder | [8] |
| Melting Point | 173-177 °C | [6][8] |
| Density | 1.342 g/cm³ | [6][8] |
| CAS Number | 25229-97-4 | [6][9] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed.[6][10] Adherence to strict safety protocols is mandatory.
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10] Ingestion may cause irritation of the digestive tract.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields (or goggles), and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][9]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[6] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[6][9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
-
-
Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6]
Detailed Scale-Up Synthesis Protocol
This protocol is adapted from established industrial methods and is designed for a multi-kilogram scale.[1][4] All operations should be conducted in a suitable, grounded reactor equipped with mechanical stirring, a reflux condenser, and temperature control.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (kg) | Quantity (L) |
| Cyanoacetamide | 84.08 | 1.0 | 63.0 | - |
| Triethyl Orthoformate | 148.20 | 1.2 | 134.0 | ~150 |
| Morpholine | 87.12 | 1.25 | 82.5 | ~82.5 |
| Acetonitrile | 41.05 | - | - | 37.5 |
Experimental Workflow Diagram
Caption: Scale-up synthesis workflow for this compound.
Step-by-Step Procedure
-
Reactor Charging: In a clean, dry reactor, charge cyanoacetamide (63.0 kg), triethyl orthoformate (134.0 kg), morpholine (82.5 kg), and acetonitrile (37.5 L).[4]
-
Reaction Under Reflux: Begin agitation and slowly heat the stirred mixture to reflux. The initial reflux temperature will be approximately 117°C and will gradually decrease to around 82°C as the lower-boiling alcohol byproduct is formed.[4] Maintain a steady reflux for 4 hours.[1][4]
-
Crystallization and Cooling: After the reflux period is complete, cool the reaction mixture in a controlled manner to 30°C.[1][4] A heavy crystalline precipitate will form. For large-scale operations, it is highly recommended to periodically seed the batch with a small amount of pure this compound once the temperature drops below 80°C to ensure controlled crystallization and prevent oiling out.[1][5]
-
Product Isolation: Isolate the crystalline product by centrifugation.
-
Washing: Wash the collected product cake with a cold blend of a lower alcohol (e.g., ethanol, ~75 kg) and water (~11 L).[1][5] This removes residual starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved. The expected yield is approximately 111 kg (82%).[4]
Quality Control and Product Validation
To ensure the synthesized material meets the required specifications for subsequent pharmaceutical use, a panel of analytical tests must be performed.
-
Appearance: The final product should be a light yellow, crystalline powder.[8]
-
Melting Point: A sharp melting point range of 173-177°C is indicative of high purity.[6][8]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity. A well-developed HPLC method should show the main product peak with a purity of >99%.
-
Spectroscopic Analysis:
-
¹H NMR & ¹³C NMR: Confirms the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Verifies the presence of key functional groups (C≡N, C=O, C=C).
-
-
Residual Solvent Analysis (Gas Chromatography): Ensures that levels of acetonitrile, ethanol, and other potential solvents are below the limits specified by regulatory guidelines (e.g., ICH Q3C).
Conclusion
The protocol described provides a robust, high-yield, and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the operational and safety procedures, this guide enables the efficient production of a key pharmaceutical intermediate. The self-validating nature of the protocol, from controlled crystallization to rigorous analytical testing, ensures a final product of high purity and quality, suitable for use in cGMP environments and the development of critical medicines.
References
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This compound | CAS#:25229-97-4 | Chemsrc. Chemsrc.com. [Link]
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1975). U.S. Patent No. 3,864,341. U.S.
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1979). U.S. Patent No. 4,146,713. U.S.
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Kariuki, B. M., Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). U.S. Patent No. 3,682,957. U.S.
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Le, A. P., et al. (2020). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 64(5), e02157-19. [Link]
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CAS No.25229-97-4, this compound Suppliers. LookChem. [Link]
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da Silva, J. G., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(11), 3326. [Link]
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Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]
-
2-Cyano-3-(4-morpholinyl)-2-propenamide. PubChem. [Link]
Sources
- 1. US3864341A - 3-Morpholino-2-cyanoacrylamide - Google Patents [patents.google.com]
- 2. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US3682957A - Method of preparing morpholino cyano-acrylamides - Google Patents [patents.google.com]
- 5. US4146713A - Method of preparing 3-morpholino-2-cyanoacrylamide - Google Patents [patents.google.com]
- 6. This compound | CAS#:25229-97-4 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Monitoring the Synthesis of 2-Cyano-3-morpholinoacrylamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Cyano-3-morpholinoacrylamide. As a key intermediate in various synthetic pathways, ensuring the purity and yield of this compound is paramount. This guide provides a comprehensive resource in a question-and-answer format to address common challenges and offers detailed troubleshooting strategies for monitoring the reaction progress effectively. Our approach is grounded in established chemical principles to provide you with reliable and actionable insights for your experiments.
Reaction Overview: The Knoevenagel Condensation Pathway
The synthesis of this compound is typically achieved through a Knoevenagel condensation. A common and efficient method involves the reaction of cyanoacetamide, triethylorthoformate, and morpholine.[1] The reaction proceeds through a series of steps, including the formation of an active methylene intermediate from cyanoacetamide and the reaction with an electrophilic carbon source derived from triethylorthoformate, followed by the addition of morpholine.
The overall reaction can be summarized as follows:
Caption: Synthesis of this compound.
Frequently Asked Questions (FAQs) for Reaction Monitoring
Q1: What is the most effective way to monitor the progress of the this compound synthesis?
The most common and effective methods for monitoring this reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2] TLC is a rapid and cost-effective technique for qualitative analysis of the reaction mixture, allowing you to visualize the consumption of starting materials and the formation of the product. HPLC provides quantitative data, which is essential for determining the reaction conversion and purity of the product.
Q2: How do I prepare my sample for TLC or HPLC analysis?
To prepare a sample for analysis, carefully take a small aliquot (a few drops) from the reaction mixture. It is crucial to ensure the sample is representative of the bulk mixture. Dilute the aliquot with a suitable solvent, such as acetonitrile or the mobile phase used for HPLC, to a concentration appropriate for the analytical technique. For TLC, the concentration should be high enough to visualize the spots, while for HPLC, it should be within the linear range of the detector.
Q3: How do I choose the right TLC conditions for this reaction?
For polar compounds like this compound, a polar eluent system is generally required. A good starting point is a mixture of ethyl acetate and hexane. Based on empirical evidence from similar Knoevenagel condensations, using ethyl acetate with a few drops of glacial acetic acid can be beneficial. The acid helps to reduce the "tailing" of polar spots on the silica gel plate, resulting in a cleaner chromatogram.[3]
Q4: What should I look for on my TLC plate to determine if the reaction is complete?
A successful reaction will show the gradual disappearance of the starting material spots (cyanoacetamide, and the intermediate formed from triethylorthoformate and morpholine) and the appearance of a new spot corresponding to the this compound product. The reaction is considered complete when the starting material spots are no longer visible on the TLC plate. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the identity of the spots.
Q5: What are the key parameters for developing an HPLC method for this analysis?
For the analysis of polar acrylamide derivatives, a reverse-phase HPLC method is often suitable. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is often necessary to achieve good separation of the polar starting materials and the less polar product. UV detection at a wavelength where all components have reasonable absorbance (e.g., 210-254 nm) is a common choice.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or a more polar embedded-phase column | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium formate | Improves peak shape and provides ions for mass spectrometry if used. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Elution | Gradient | To effectively separate compounds with different polarities. |
| Detection | UV (e.g., 220 nm or 254 nm) | The conjugated system in the product should have a strong UV absorbance. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and monitoring of this compound.
Problem 1: The reaction is not proceeding to completion (starting materials remain).
Potential Causes:
-
Insufficient Catalyst: The Knoevenagel condensation is base-catalyzed. If the amount of morpholine (which can also act as a catalyst) or another base catalyst is insufficient, the reaction rate will be slow.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The patent describing this synthesis mentions heating under reflux.[1]
-
Presence of Water: The reaction produces water as a byproduct, which can inhibit the reaction equilibrium.
Solutions:
-
Optimize Catalyst Loading: Ensure that the appropriate amount of base catalyst is used.
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring the progress by TLC.
-
Water Removal: If the reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).
Problem 2: The TLC plate shows multiple, unexpected spots.
Potential Causes:
-
Side Reactions: Knoevenagel condensations can sometimes lead to the formation of byproducts. With cyanoacetamide, self-condensation or reaction with impurities in the starting materials can occur.
-
Decomposition: The product or starting materials may be degrading under the reaction conditions, especially if excessive heat is applied.
Solutions:
-
Optimize Reaction Conditions: Try running the reaction at a lower temperature or for a shorter period to minimize the formation of side products.
-
Purify Starting Materials: Ensure the purity of your cyanoacetamide, triethylorthoformate, and morpholine before starting the reaction.
-
Characterize Byproducts: If possible, isolate the major byproducts and characterize them using techniques like NMR or mass spectrometry to understand the side reactions occurring.
Problem 3: The product yield is consistently low.
Potential Causes:
-
Incomplete Reaction: As discussed in Problem 1, the reaction may not have gone to completion.
-
Product Loss During Work-up: The product may be partially soluble in the wash solvents used during purification. The patent mentions the product precipitates from the reaction mixture, and washing with a suitable solvent like cold ethanol is recommended.[1][4]
-
Sub-optimal Stoichiometry: The ratio of reactants may not be optimal for maximizing the yield.
Solutions:
-
Ensure Complete Reaction: Use TLC or HPLC to confirm that all starting materials have been consumed before proceeding with the work-up.
-
Optimize Purification: If the product precipitates, ensure the mixture is sufficiently cooled to maximize precipitation. Use cold solvents for washing to minimize dissolution of the product. If the product does not precipitate, an alternative purification method like column chromatography may be necessary.
-
Vary Reactant Ratios: Experiment with slightly different stoichiometric ratios of the reactants to find the optimal conditions for your specific setup.
Problem 4: Difficulty in purifying the final product.
Potential Causes:
-
Product is soluble in the reaction mixture: While the patent suggests the product precipitates, this may not always occur cleanly, especially on a smaller scale or with slight variations in conditions.
-
Impurities co-precipitate with the product: Some side products may have similar solubility to the desired product.
Solutions:
-
Recrystallization: If the initial precipitate is impure, recrystallization from a suitable solvent is a standard purification technique. You may need to screen several solvents or solvent mixtures to find the best conditions.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system similar to the one used for TLC is a good starting point for developing a column chromatography method.
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the plate:
-
In the SM lane, spot a dilute solution of your starting materials.
-
In the RM lane, spot a dilute aliquot of your reaction mixture.
-
In the C lane, first spot the starting material solution, and then spot the reaction mixture directly on top of it.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., ethyl acetate with a few drops of acetic acid). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use an iodine chamber or a potassium permanganate stain for visualization if the compounds are not UV-active.
-
Interpret the results: Compare the spots in the RM lane to the SM and C lanes to assess the progress of the reaction.
Caption: Workflow for TLC monitoring.
Protocol 2: HPLC Analysis of the Reaction Mixture
-
Prepare the mobile phase: Prepare your aqueous and organic mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: acetonitrile). Degas the mobile phases before use.
-
Equilibrate the system: Equilibrate the HPLC system and the column with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved.
-
Prepare the sample: Dilute a small aliquot of the reaction mixture in the initial mobile phase to a concentration within the detector's linear range. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample: Inject the prepared sample onto the HPLC system.
-
Run the analysis: Run your gradient method to separate the components of the reaction mixture.
-
Analyze the data: Integrate the peaks in the chromatogram to determine the relative peak areas of the starting materials and the product. This will allow you to calculate the reaction conversion and the purity of your product.
Caption: Workflow for HPLC analysis.
Characterization of this compound
Expected ¹H NMR Features (based on similar structures):
-
A singlet for the vinyl proton.
-
Multiplets for the morpholine protons.
-
Broad singlets for the amide protons.
Expected ¹³C NMR Features (based on similar structures):
-
A quaternary carbon for the cyano group.
-
A quaternary carbon for the carbonyl group.
-
Signals for the vinyl carbons.
-
Signals for the morpholine carbons.
References
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). U.S. Patent No. 3,682,957. Washington, DC: U.S.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-3-(4-morpholinyl)-2-propenamide. National Center for Biotechnology Information. Retrieved from [Link]
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-115.
- El-Ghory, H. S., & Shaaban, M. R. (2014). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
- Al-Zaydi, K. M. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(5), 579-616.
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1975). U.S. Patent No. 3,864,341. Washington, DC: U.S.
- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1979). U.S. Patent No. 4,146,713. Washington, DC: U.S.
-
Amadis Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Cyano-3-(1H-imidazol-1-yl)-N-methyl-N-phenylacrylamide. Wiley-VCH. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-2-Cyano-N-Formyl-3-Morpholinoacrylamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. (2023). International Journal of Molecular Sciences, 24(24), 17354. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1). [Link]
-
Waters. (n.d.). Comparison of HPLC and UHPLC analysis of polymer additives with elucidation of mass detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and cyanoacetamide catalyzed by SNW-1@NH2 COP. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Deubiquitinase Inhibition: Evaluating 2-Cyano-3-morpholinoacrylamide Against Established DUB Inhibitors
In the intricate landscape of cellular regulation, the ubiquitin-proteasome system stands as a cornerstone of protein homeostasis. Within this system, deubiquitinating enzymes (DUBs) have emerged as critical regulators, reversing the process of ubiquitination and thereby controlling the fate and function of a vast array of proteins.[1][2] The dysregulation of DUB activity is increasingly implicated in a multitude of human diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[2] This guide provides an in-depth comparison of a novel DUB inhibitor, 2-Cyano-3-morpholinoacrylamide, with established inhibitors, offering a critical evaluation of its efficacy based on available data.
The Rise of 2-Cyano-3-acrylamide Analogs as DUB Inhibitors
The 2-cyano-3-acrylamide scaffold has garnered attention as a promising pharmacophore for the development of novel enzyme inhibitors.[3] One such derivative, compound C6, has been identified as a potent DUB inhibitor with promising anti-infective properties.[4][5] Structurally related to the lead compounds WP1130 and G9, C6 demonstrates a significant improvement in its toxicity profile while maintaining comparable anti-infective activity.[4][5] Studies have shown that C6 effectively inhibits DUB activity in both human and murine cells, leading to a reduction in the intracellular replication of pathogens.[4][5]
The proposed mechanism of action for many 2-cyano-3-phenylacrylamide derivatives involves their Michael acceptor regions binding to cysteine residues in target proteins.[6] This covalent interaction is a key feature to consider when comparing its efficacy and potential for off-target effects against other inhibitors.
Established DUB Inhibitors: A Diverse Armamentarium
The field of DUB inhibitor research has yielded a variety of compounds with distinct mechanisms and selectivity profiles. For the purpose of this comparison, we will focus on a selection of well-characterized inhibitors that represent the diversity of available tools.
-
PR-619: A broad-spectrum, reversible DUB inhibitor, PR-619 is often used as a general tool to probe the effects of widespread DUB inhibition.[1] Its non-specific nature makes it a valuable control but limits its therapeutic potential due to likely off-target effects.
-
b-AP15 (NSC687852): This compound is a specific inhibitor of two deubiquitinating enzymes associated with the 19S proteasome, UCHL5 and USP14.[1][7] By targeting these specific DUBs, b-AP15 induces proteotoxic stress and mitochondrial damage.[8]
-
IU1: A specific inhibitor of USP14, IU1 offers a more targeted approach to studying the role of this particular proteasome-associated DUB.[1]
-
WP1130 (Degrasyn): As a lead compound for the development of C6, WP1130 is a cell-permeable DUB inhibitor that targets several DUBs, including USP9x, USP5, USP14, and UCH37.[1][9]
Comparative Efficacy: A Data-Driven Analysis
A direct quantitative comparison of the efficacy of these inhibitors requires consistent experimental conditions and a standardized panel of DUB targets. While a head-to-head study featuring this compound against all the listed inhibitors is not yet available in the public domain, we can compile and compare reported inhibitory concentrations from various sources.
| Inhibitor | Target DUB(s) | Reported IC50/EC50 | Mechanism | Reference |
| Compound C6 (2-Cyano-3-acrylamide analog) | Broad (e.g., USP9x, USP24) | Not explicitly reported | Likely Covalent | [4] |
| PR-619 | Broad-spectrum | USP4: 3.93 µM, USP8: 4.9 µM, USP7: 6.86 µM, USP2: 7.2 µM, USP5: 8.61 µM | Reversible | [1] |
| b-AP15 | UCHL5, USP14 | Ub-AMC cleavage: 2.1 µM | Not specified | [7] |
| IU1 | USP14 | 4-5 µM | Not specified | [1] |
| WP1130 | USP9x, USP5, USP14, UCH37 | Not explicitly reported in provided search results | Covalent | [1][9] |
Note: The lack of a specific IC50 value for Compound C6 against a panel of DUBs in the provided search results is a significant gap. Further research would be required to generate this critical comparative data.
Experimental Protocols for Evaluating DUB Inhibitor Efficacy
The assessment of DUB inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for both in vitro enzymatic assays and cell-based assays, which form the foundation for generating the comparative data presented above.[10][11]
In Vitro DUB Enzymatic Assay (Ubiquitin-AMC Cleavage Assay)
This assay is a common and straightforward method to measure the enzymatic activity of a purified DUB and the potency of an inhibitor.[12][13]
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). When the ubiquitin is cleaved by a DUB, the free AMC fluoresces, and the increase in fluorescence is proportional to the DUB activity.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Reconstitute purified recombinant DUB enzyme to a working concentration (e.g., 10-100 nM).
-
Prepare a stock solution of Ub-AMC substrate (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 1-10 µM) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the diluted inhibitor or vehicle (DMSO) control to each well.
-
Add 25 µL of the diluted DUB enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Ub-AMC substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Record measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based DUB Inhibition Assay (HA-Ubiquitin Immunoblotting)
This assay assesses the ability of an inhibitor to penetrate cells and inhibit DUB activity, leading to an accumulation of ubiquitinated proteins.[14]
Principle: Cells are transfected with a plasmid expressing hemagglutinin (HA)-tagged ubiquitin. Treatment with a DUB inhibitor will lead to an increase in the global ubiquitination of cellular proteins, which can be detected by immunoblotting for the HA tag.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with a plasmid encoding HA-ubiquitin using a suitable transfection reagent.
-
Allow the cells to express the HA-ubiquitin for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with various concentrations of the DUB inhibitor (e.g., Compound C6) or a vehicle control (DMSO) for a specified duration (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and DUB inhibitors (e.g., N-ethylmaleimide, NEM).
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Immunoblotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the HA tag overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as an antibody against GAPDH or β-actin, should also be used to ensure equal protein loading.
-
-
Data Analysis:
-
Densitometry can be used to quantify the intensity of the high molecular weight smear of HA-ubiquitinated proteins. An increase in the intensity of this smear in inhibitor-treated samples compared to the vehicle control indicates DUB inhibition.
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of DUB inhibition and the workflows of the described experimental assays.
Caption: General mechanism of DUB inhibition.
Caption: Workflow for the in vitro Ubiquitin-AMC assay.
Caption: Workflow for the cell-based DUB inhibition assay.
Conclusion and Future Directions
This compound and its analogs, such as compound C6, represent a promising class of DUB inhibitors with favorable toxicity profiles.[4] However, to firmly establish their efficacy relative to known inhibitors, a comprehensive head-to-head comparison using standardized assays and a broad panel of DUB enzymes is essential. The generation of specific IC50 values for this compound class will be a critical next step in its development.
The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies. As our understanding of the roles of specific DUBs in disease continues to grow, the development of potent and selective inhibitors like this compound will be paramount for advancing novel therapeutic strategies.
References
- Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular P
- Deubiquitinase | Inhibitors. MedchemExpress.com.
- (PDF) Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens.
- The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)
- DUB pathway | DUB inhibitors. Adooq Bioscience.
- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
- Identification and validation of Selective Deubiquitinase Inhibitors. PMC - NIH.
- Deubiquitination assays according to detection methods.
- Accelerating inhibitor discovery for deubiquitin
- Assay Systems for Profiling Deubiquitin
- Deubiquitin
- 2-Cyano-3-(substituted phenyl)
- Protein Deubiquitination Assay.
- DUB-Freedom™ Inhibitor Screening Assay Kit 78895. BPS Bioscience.
- b-AP15 | DUB inhibitor | CAS 1009817-63-3. Selleck Chemicals.
- The deubiquitinase inhibitor b-AP15 induces strong proteotoxic stress and mitochondrial damage. PubMed.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The deubiquitinase inhibitor b-AP15 induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Cyano-3-morpholinoacrylamide: A Cost-Benefit Analysis for Pharmaceutical Intermediate Production
Executive Summary
2-Cyano-3-morpholinoacrylamide is a pivotal intermediate in the synthesis of high-purity pharmaceutical compounds, most notably Allopurinol, a frontline medication for the management of gout and hyperuricemia. The economic viability and quality of the final Active Pharmaceutical Ingredient (API) are critically dependent on the synthetic route chosen for this key intermediate. This guide provides an in-depth cost-benefit analysis of the two primary synthesis routes: a one-pot, three-component condensation and a sequential two-step approach.
Our analysis concludes that the one-pot synthesis offers a superior combination of operational simplicity, higher purity, and enhanced safety, making it the preferred route for large-scale, cost-effective, and cGMP-compliant manufacturing. While the two-step route utilizes potentially cheaper initial raw materials, it suffers from significant drawbacks, including the formation of hazardous allergenic intermediates and colored impurities that necessitate costly and complex purification, ultimately diminishing its economic advantage.
Introduction: The Strategic Importance of this compound
The purity of an API is paramount in drug development and manufacturing. For a drug like Allopurinol, which is often administered in large daily doses over extended periods, the cumulative effect of any impurities can have significant toxicological consequences.[1] The synthesis of this compound represents a critical control point where purity can be engineered into the manufacturing process from the ground up. This guide dissects the two prevalent synthetic strategies to provide researchers and process chemists with the data necessary to make informed decisions that balance cost, efficiency, safety, and final product quality. The molecule's structure, featuring a reactive cyanoacrylamide moiety, also makes it a valuable building block in the synthesis of various heterocyclic compounds and potential kinase inhibitors.[2]
Route 1: One-Pot Three-Component Synthesis
This approach consolidates the synthesis into a single, efficient operation, reacting three commercially available starting materials in a single vessel. This route is extensively documented in patents related to Allopurinol manufacturing, highlighting its industrial relevance.[1][2][3]
Reaction Scheme & Mechanism
The reaction is a variation of the Knoevenagel condensation.[4] It proceeds via the reaction of cyanoacetamide, triethylorthoformate, and morpholine. In this process, triethylorthoformate first reacts with the active methylene group of cyanoacetamide, likely forming an activated intermediate. Morpholine, acting as both a nucleophile and a weak base catalyst, then displaces the ethoxy group to form the final enamine product. The weak basicity of morpholine (pKa ≈ 8.3) is a key advantage, as it is sufficient to catalyze the condensation without promoting side reactions like the self-condensation of cyanoacetamide, which can occur with stronger amine bases.[3]
Detailed Experimental Protocol
-
Materials: Cyanoacetamide, Triethylorthoformate, Morpholine, Acetonitrile.
-
Procedure:
-
To a stirred reaction vessel, charge cyanoacetamide (1.0 eq), triethylorthoformate (1.6 eq), morpholine (1.1 eq), and acetonitrile (approx. 0.5 vol).[1]
-
Heat the mixture under reflux for approximately 4 hours. The reflux temperature will gradually decrease from an initial ~117°C to a final ~82°C as ethanol is generated as a byproduct.
-
Upon completion of the reaction (monitored by TLC or HPLC), cool the mixture to 30°C.
-
A heavy crystalline precipitate of this compound will form.
-
Collect the product by filtration.
-
Wash the filter cake with cold ethanol (2 x 2 volumes).
-
Dry the product in a vacuum oven at 30-40°C.
-
-
Expected Yield: 82-85%.[1]
-
Purification: The product typically precipitates in high purity and may not require further purification. If needed, recrystallization can be performed from ethanol or isopropanol.
Workflow Diagram: Route 1
Route 2: Two-Step Sequential Synthesis
This route involves the initial synthesis and isolation of an activated intermediate, followed by a subsequent reaction with morpholine. While seemingly more controlled, this pathway introduces significant handling and purity challenges.
Reaction Scheme & Mechanism
Step 1: A Knoevenagel condensation between an active methylene compound like ethyl cyanoacetate and triethylorthoformate produces the intermediate, ethyl (E)-2-cyano-3-ethoxyacrylate. This reaction is typically catalyzed by an acid or base and driven by the removal of ethanol.
Step 2: The isolated ethoxyacrylate intermediate, being an electron-deficient alkene (a Michael acceptor), undergoes a nucleophilic vinylic substitution reaction with morpholine. The morpholine amine attacks the C3 position, followed by the elimination of ethanol to yield the final product.
Representative Experimental Protocol
-
Materials: Ethyl cyanoacetate, Triethylorthoformate, Acetic Anhydride (catalyst), Morpholine, Ethanol.
-
Procedure (Step 1):
-
Combine ethyl cyanoacetate (1.0 eq) and triethylorthoformate (1.2 eq) with a catalytic amount of acetic anhydride.
-
Heat the mixture to ~120-140°C, distilling off the ethanol that is formed.
-
After the theoretical amount of ethanol is collected, cool the mixture and isolate the ethyl (E)-2-cyano-3-ethoxyacrylate intermediate, often via vacuum distillation. Note: This intermediate is a known skin sensitizer and allergen. [1]
-
-
Procedure (Step 2):
-
Dissolve the isolated intermediate (1.0 eq) in a suitable solvent like ethanol.
-
Add morpholine (1.1 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and induce precipitation.
-
Filter, wash, and dry the product.
-
-
Expected Yield: Variable, typically 70-80% over two steps.
-
Purification: The crude product from this route often contains colored impurities requiring extensive purification, such as column chromatography or multiple recrystallizations, which significantly increases cost and reduces overall yield.[1]
Workflow Diagram: Route 2
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
